molecular formula C12H20N2O4 B2834007 tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate CAS No. 130892-40-9

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

Cat. No.: B2834007
CAS No.: 130892-40-9
M. Wt: 256.302
InChI Key: QGFWEMSKFGZLRY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate (CAS: 130892-40-9) is a tert-butyl ester featuring dual functional groups: a tert-butoxycarbonyl (Boc)-protected amino group and a cyano (-CN) group at the α-position. Its molecular formula is C₁₃H₂₀N₂O₅, with a molecular weight of 284.31 g/mol.

Applications: This compound is widely utilized as a building block in peptide synthesis due to its Boc group, which provides temporary amine protection during solid-phase synthesis. The cyano group offers additional reactivity for further derivatization, such as hydrolysis to carboxylic acids or participation in click chemistry .

Properties

IUPAC Name

tert-butyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWEMSKFGZLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Mechanism of Action

Comparison with Similar Compounds

Stereoisomeric Derivatives

The target compound shares structural similarities with derivatives containing 1,3-dioxane rings and cyanomethyl substituents (). These analogs exhibit identical molecular formulas but differ in stereochemistry:

Compound Name CAS Number Substituents Similarity Score Applications
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate 196085-85-5 Cyanomethyl, 1,3-dioxane ring 1.00 Chiral intermediates in drug synthesis
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,3-dimethyl-1,3-dioxan-4-yl)acetate 124752-23-4 Cyanomethyl, 1,3-dioxane ring 1.00 Enantioselective catalysis

Key Differences :

  • The absence of a Boc-protected amino group limits their utility in peptide synthesis but makes them suitable for asymmetric catalysis or as intermediates in statin synthesis.

Functional Group Variations

Another analog, tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: Not provided), has a lower similarity score (0.82) due to the formaldehyde substituent replacing the cyano group. This compound is likely used as a precursor in aldehyde-mediated crosslinking or reductive amination .

Comparison with Functional Analogs (Amino Acid Derivatives)

lists Boc-protected amino acid esters with varying substituents. These compounds share the Boc group but differ in functional groups, influencing their reactivity and applications:

Compound Name (Combi-Blocks ID) CAS Number Substituents Purity Applications
(S)-tert-Butyl 2-((Boc)amino)-4-hydroxybutanoate (QC-1344) 81323-58-2 Boc-amino, -OH 95% Hydroxyl-mediated conjugation (e.g., PEGylation)
(S)-tert-Butyl 2-((Boc)amino)-4-iodobutanoate (QV-2388) 161370-66-7 Boc-amino, -I 97% Suzuki-Miyaura cross-coupling reactions
5-tert-butyl 1-allyl (2S)-2-aminopentanedioate (QB-0371) 1214283-78-9 Boc-amino, allyl ester 95% Polymerizable monomers

Key Insights :

  • Cyano Group Advantage: The target compound’s cyano group enables unique reactivity, such as conversion to tetrazoles or nitrile oxide cycloadditions, which are absent in hydroxyl- or iodo-substituted analogs .
  • Iodo Substituent : QV-2388’s iodine atom allows for transition-metal-catalyzed cross-couplings , expanding its utility in C–C bond formation compared to the target compound .
  • Purity : All Combi-Blocks analogs (including the target compound) have purities ≥95%, ensuring reliability in synthetic workflows.

Data Tables

Table 1: Structural Analogs ()

Compound Name CAS Number Molecular Formula Similarity Score Key Functional Groups
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate (Target) 130892-40-9 C₁₃H₂₀N₂O₅ - Boc-amino, cyano
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate 196085-85-5 C₁₄H₂₁NO₄ 1.00 Cyanomethyl, dioxane ring

Table 2: Functional Analogs ()

Combi-Blocks ID Compound Name CAS Number Purity Key Functional Groups
QV-0737 Target compound 130892-40-9 97% Boc-amino, cyano
QC-1344 (S)-tert-Butyl 2-((Boc)amino)-4-hydroxybutanoate 81323-58-2 95% Boc-amino, hydroxyl
QV-2388 (S)-tert-Butyl 2-((Boc)amino)-4-iodobutanoate 161370-66-7 97% Boc-amino, iodo

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate, commonly referred to as Boc-Gly-CN-Boc, is an important compound in organic synthesis, particularly in the preparation of peptides and peptidomimetics. Its unique structure, featuring dual tert-butyl protecting groups and a cyanoacetate moiety, allows for selective modifications and versatile applications in medicinal chemistry. This article explores the biological activity of this compound, its derivatives, and its role in drug development.

  • Molecular Formula : C₁₂H₂₀N₂O₄
  • Molecular Weight : 256.3 g/mol
  • CAS Number : 130892-40-9

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its derivatives have shown significant potential in various biological applications:

  • Peptide Synthesis : The compound is frequently utilized as a protecting group during peptide synthesis, facilitating the formation of constrained peptides. These peptides often exhibit enhanced biological activity due to their ability to bind selectively to protein targets.
  • Cancer Research : Derivatives of this compound have been investigated for their antiproliferative effects in cancer cells. For instance, some studies report that related compounds inhibit cancer cell growth with IC₅₀ values ranging from 25 to 440 nM against various cancer cell lines .
  • Integrin Binding : Research has highlighted the utility of Boc-Gly-CN-Boc in synthesizing constrained cyclic RGD peptides, which demonstrate high affinity for integrins—key proteins involved in cell adhesion and signaling pathways relevant to cancer metastasis.

Case Study 1: Synthesis of Constrained Peptides

A study demonstrated the use of this compound in synthesizing constrained cyclic RGD peptides. These peptides showed strong binding affinity to integrins, suggesting potential applications in targeted drug delivery systems for cancer therapy.

Case Study 2: Antiproliferative Activity

In a series of experiments evaluating the antiproliferative effects of related compounds, it was found that some derivatives exhibited selective cytotoxicity against cancer cells without significantly affecting normal human cells. For example, one derivative showed an IC₅₀ of 0.75 μM against K562 chronic myelogenous leukemia cells while being largely inactive on peripheral blood mononuclear cells (PBMCs) . This selectivity indicates a promising therapeutic window for further development.

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally or functionally related to this compound:

Compound NameDescription
tert-Butyl carbamate Another Boc-protected compound used for amine protection.
Di-tert-butyl dicarbonate (BocO) A reagent for introducing the Boc group into molecules.
tert-Butyl cyanoacetate A precursor in the synthesis of this compound.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and coupling steps. A common approach includes:

  • Amide formation : Reacting tert-butoxycarbonyl (Boc)-protected amines with cyanoacetate derivatives under mild basic conditions (e.g., DIPEA in DMF) to avoid premature deprotection.
  • Esterification : Using tert-butyl esters to stabilize the carboxylate intermediate, often catalyzed by DCC/DMAP or EDC/HOBt .
  • Critical parameters : Temperature (0–25°C), pH control (neutral to slightly basic), and anhydrous conditions to minimize hydrolysis of the cyano group. Yields >70% are reported under optimized protocols .

Q. How does the Boc-protecting group enhance stability during synthesis?

The Boc group (tert-butoxycarbonyl) shields the amino functionality from nucleophilic attack and oxidation. Its steric bulk reduces side reactions (e.g., racemization) during coupling steps. Deprotection is achieved under acidic conditions (TFA or HCl in dioxane), ensuring selective removal without disrupting the cyanoacetate moiety .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and cyanoacetate resonance (δ ~2.8–3.2 ppm for α-protons).
  • HPLC-MS : Validates purity (>95%) and molecular ion detection (e.g., [M+H]+^+ at m/z 327.3) .
  • IR Spectroscopy : Identifies carbonyl stretches (Boc: ~1680 cm1^{-1}; ester: ~1720 cm1^{-1}) and nitrile absorption (~2240 cm1^{-1}) .

Advanced Research Questions

Q. How can competing side reactions during Boc-mediated coupling steps be mitigated?

Side reactions (e.g., carbamate scrambling or cyano group hydrolysis) are minimized by:

  • Low-temperature activation : Using pre-cooled reagents (0–5°C) during carbodiimide-mediated couplings.
  • Inert atmosphere : Conducting reactions under nitrogen/argon to prevent moisture ingress.
  • Additives : Including HOBt or HOAt to suppress racemization and improve coupling efficiency .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DCM vs. THF) arise from varying crystallinity and hydration states. Researchers should:

  • Characterize polymorphs : Use X-ray crystallography to identify crystal packing differences .
  • Precipitate selectively : Recrystallize from tert-butyl methyl ether/hexane to isolate the most stable form .

Q. How does the cyanoacetate moiety influence reactivity in nucleophilic environments?

The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, enabling:

  • Michael additions : Reactivity with thiols or amines under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Cyclization : Formation of heterocycles (e.g., pyridines) via intramolecular attack, requiring careful pH control (pH 7–9) to avoid decomposition .

Q. What computational methods predict conformational stability of the Boc-cyanoacetate backbone?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model steric strain between the Boc group and cyanoacetate. Key findings:

  • Torsional angles : Optimal ~120° between Boc and cyano groups minimizes steric clash.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic transition state during reactions .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale syntheses?

Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions:

  • Flow chemistry : Continuous reactors improve temperature control and reduce side products.
  • Catalytic optimization : Switch from DCC to polymer-supported carbodiimides for easier purification .

Q. What are the best practices for storing this compound?

  • Temperature : Store at –20°C under desiccation (silica gel) to prevent ester hydrolysis.
  • Light sensitivity : Use amber vials to protect the cyano group from UV-induced degradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for derivatives of this compound?

Variations in assay conditions (e.g., cell lines, incubation times) and impurity profiles (e.g., residual TFA from deprotection) can skew results. Recommendations:

  • Standardize purity : Use HPLC to ensure >98% purity before biological testing.
  • Control experiments : Include Boc-deprotected analogs to isolate the cyanoacetate’s contribution to activity .

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